An In-depth Technical Guide to the Chemical Properties and Structure of Sec-Butyl Acetate
An In-depth Technical Guide to the Chemical Properties and Structure of Sec-Butyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of sec-butyl acetate. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring a thorough understanding of this chemical compound.
Chemical Structure and Isomerism
Sec-butyl acetate, systematically named butan-2-yl acetate, is an organic compound with the chemical formula C₆H₁₂O₂. It is the ester formed from the reaction of acetic acid and sec-butanol. The structure features a carbonyl group with an attached methyl group and an oxygen atom bonded to a secondary butyl group.
Sec-butyl acetate is one of four isomers of butyl acetate. The isomers differ in the branching of the butyl group attached to the acetate moiety. The four isomers are:
-
n-butyl acetate: A straight-chain isomer.
-
isobutyl acetate: A branched-chain isomer where the butyl group is branched at the second carbon.
-
sec-butyl acetate: A branched-chain isomer where the acetate group is attached to the second carbon of the butane chain.
-
tert-butyl acetate: A highly branched isomer where the acetate group is attached to a tertiary carbon.
The structural differences among these isomers lead to variations in their physical and chemical properties.
Caption: Structural isomers of butyl acetate.
Physicochemical Properties
The physical and chemical properties of sec-butyl acetate are summarized in the tables below. These properties are crucial for its handling, application, and in the design of chemical processes.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | [1][2][3] |
| Molecular Weight | 116.16 g/mol | [2][4][5] |
| Appearance | Colorless liquid | [6][7][8] |
| Odor | Fruity, pleasant | [6][7][8] |
| Boiling Point | 112 °C (234 °F) at 760 mmHg | [4][6][9] |
| Melting Point | -99 °C (-146 °F) | [7][9][10] |
| Density | 0.872 g/mL at 25 °C | [9] |
| Vapor Pressure | 10 mmHg at 20 °C | [6][7] |
| Vapor Density | 4.0 (vs air) | [9][11] |
| Solubility in Water | 0.8 g/100 mL | [4][7] |
| Refractive Index (n20/D) | 1.389 | [9][11] |
Safety and Flammability Properties
| Property | Value | Reference |
| Flash Point | 17 °C (62 °F) | [4][7] |
| Lower Explosive Limit (LEL) | 1.7 % | [4] |
| Upper Explosive Limit (UEL) | 9.8 % | [4] |
| Autoignition Temperature | Not available | |
| CAS Number | 105-46-4 | [1][2][5] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical and spectroscopic properties of sec-butyl acetate.
Synthesis of Sec-Butyl Acetate (Fischer-Speier Esterification)
Objective: To synthesize sec-butyl acetate from sec-butanol and glacial acetic acid using an acid catalyst.
Materials:
-
sec-Butanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
5% Sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine one molar equivalent of sec-butanol and 1.2 molar equivalents of glacial acetic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol's mass) to the mixture while swirling.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (to remove excess acid and alcohol)
-
5% Sodium bicarbonate solution (to neutralize the remaining acid catalyst, watch for effervescence)
-
Saturated sodium chloride solution (to reduce the solubility of the ester in the aqueous layer).
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and purify the crude sec-butyl acetate by simple distillation, collecting the fraction that boils at approximately 112 °C.
Caption: Workflow for the synthesis of sec-butyl acetate.
Determination of Physical Properties
Objective: To determine the boiling point of sec-butyl acetate.
Apparatus:
-
Distillation flask
-
Condenser
-
Thermometer (calibrated)
-
Heating source
-
Boiling chips
Procedure:
-
Place a sample of sec-butyl acetate (approximately 20-30 mL) into the distillation flask along with a few boiling chips.
-
Set up the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the flask.
-
Heat the flask gently to bring the liquid to a boil.
-
Record the temperature at which the liquid is distilling at a steady rate. This temperature is the boiling point. The atmospheric pressure should also be recorded.
As sec-butyl acetate is a liquid at room temperature, its melting point is determined using a cryostat.
Objective: To determine the melting point of sec-butyl acetate.
Apparatus:
-
Capillary tube
-
Melting point apparatus with a cooling function (cryostat)
-
Dry, powdered sample (frozen)
Procedure:
-
Freeze a small sample of sec-butyl acetate.
-
Quickly crush the frozen sample into a fine powder.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus, which has been pre-cooled to a temperature below the expected melting point.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute).
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Objective: To determine the density of sec-butyl acetate.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
Water bath set to a constant temperature (e.g., 25 °C)
Procedure:
-
Clean and dry the pycnometer and weigh it accurately (m₁).
-
Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium.
-
Adjust the volume of the water to the calibration mark, dry the outside of the pycnometer, and weigh it (m₂).
-
Empty and dry the pycnometer, then fill it with sec-butyl acetate.
-
Place the pycnometer with the sample in the constant temperature water bath to reach thermal equilibrium.
-
Adjust the volume of the sec-butyl acetate to the calibration mark, dry the outside, and weigh it (m₃).
-
The density of sec-butyl acetate is calculated using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.
Spectroscopic Analysis
Objective: To obtain the proton nuclear magnetic resonance (¹H NMR) spectrum of sec-butyl acetate for structural elucidation.
Instrumentation and Parameters:
-
Spectrometer: 300 MHz or higher NMR spectrometer
-
Solvent: Deuterated chloroform (CDCl₃)
-
Internal Standard: Tetramethylsilane (TMS)
-
Sample Preparation: Dissolve 5-10 mg of sec-butyl acetate in approximately 0.7 mL of CDCl₃ in an NMR tube.
Expected Chemical Shifts (δ) and Splitting Patterns:
-
~0.9 ppm (triplet): -CH₂CH₃
-
~1.2 ppm (doublet): -OCH(CH₃ )CH₂-
-
~1.5 ppm (multiplet): -CH₂CH₃
-
~2.0 ppm (singlet): CH₃ COO-
-
~4.8 ppm (sextet): -OCH (CH₃)CH₂-
Objective: To obtain the infrared (IR) spectrum of sec-butyl acetate to identify its functional groups.
Instrumentation and Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
-
Sample Preparation: A thin film of neat liquid sec-butyl acetate between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Scan Range: 4000 - 400 cm⁻¹
Expected Characteristic Absorption Bands:
-
~2975-2850 cm⁻¹: C-H stretching (alkane)
-
~1740 cm⁻¹: C=O stretching (ester)
-
~1240 cm⁻¹: C-O stretching (ester)
-
~1030 cm⁻¹: C-O stretching (ester)
Objective: To determine the mass-to-charge ratio of sec-butyl acetate and its fragments to confirm its molecular weight and structure.
Instrumentation and Parameters:
-
Spectrometer: Mass spectrometer with Electron Ionization (EI) source
-
Ionization Energy: 70 eV
-
Inlet System: Gas chromatography (GC-MS) or direct injection probe.
Expected Major Fragments (m/z):
-
116: Molecular ion [M]⁺
-
101: [M - CH₃]⁺
-
87: [M - C₂H₅]⁺
-
73: [CH₃COOCH(CH₃)]⁺
-
43: [CH₃CO]⁺ (base peak)
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and experimental protocols related to sec-butyl acetate. The tabulated data offers a quick reference for its physical and safety properties, while the detailed experimental methodologies provide a framework for its synthesis and characterization in a laboratory setting. The inclusion of structural diagrams and experimental workflows aims to enhance the understanding of this important industrial solvent and chemical intermediate for researchers and professionals in the field.
References
- 1. infinitalab.com [infinitalab.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. store.astm.org [store.astm.org]
- 5. hmdb.ca [hmdb.ca]
- 6. NP-MRD: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000059) [np-mrd.org]
- 7. DL-sec-Butyl acetate(105-46-4) IR Spectrum [m.chemicalbook.com]
- 8. sec-Butyl acetate [webbook.nist.gov]
- 9. Sec-Butyl acetate | C6H12O2 | CID 7758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
